molecular formula C31H56O2P2 B12871286 dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane CAS No. 82239-68-7

dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane

Cat. No.: B12871286
CAS No.: 82239-68-7
M. Wt: 522.7 g/mol
InChI Key: OKWSQCXTNQTDFQ-KYJUHHDHSA-N
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Description

Dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes two cyclohexyl groups and a dioxolane ring. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable dioxolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the dioxolane derivative under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where one of the cyclohexyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and research.

Scientific Research Applications

Dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and hydroformylation reactions.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylphosphine: A simpler compound with similar reactivity but lacking the dioxolane ring.

    Triphenylphosphine: Another organophosphorus compound used in similar applications but with different steric and electronic properties.

    Bis(diphenylphosphino)methane: A bidentate ligand with similar coordination properties but different structural features.

Uniqueness

Dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane is unique due to its combination of cyclohexyl groups and a dioxolane ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific catalytic applications where other compounds may not perform as effectively.

Properties

CAS No.

82239-68-7

Molecular Formula

C31H56O2P2

Molecular Weight

522.7 g/mol

IUPAC Name

dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane

InChI

InChI=1S/C31H56O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h25-30H,3-24H2,1-2H3/t29-,30-/m0/s1

InChI Key

OKWSQCXTNQTDFQ-KYJUHHDHSA-N

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2CCCCC2)C3CCCCC3)CP(C4CCCCC4)C5CCCCC5)C

Canonical SMILES

CC1(OC(C(O1)CP(C2CCCCC2)C3CCCCC3)CP(C4CCCCC4)C5CCCCC5)C

Origin of Product

United States

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